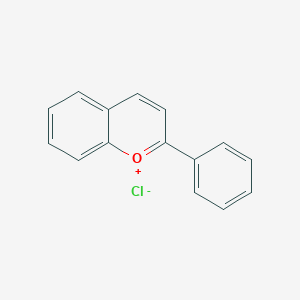
2-Phenyl-1-benzopyrylium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-benzopyrylium chloride, also known as this compound, is a useful research compound. Its molecular formula is C15H11ClO and its molecular weight is 242.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Dye-Sensitized Solar Cells (DSSCs)
One of the most notable applications of 2-phenyl-1-benzopyrylium chloride is in dye-sensitized solar cells. Research indicates that derivatives of this compound can serve as effective photosensitizers when integrated with titanium dioxide (TiO2) nanoparticle layers. The extended π-conjugation in these dyes allows for enhanced absorption in the visible spectrum, which is crucial for efficient light harvesting in solar cells.
Key Findings:
- Photosensitizer Efficiency : Studies have shown that specific substitutions on the benzopyrylium core can significantly improve the electron injection efficiency into TiO2, leading to higher power conversion efficiencies. For instance, the introduction of a dimethylamino group at position 4' enhances light absorption and electron transfer capabilities .
- Performance Metrics : In one study, a compound derived from this compound achieved a sunlight-to-electricity conversion efficiency of 1.27%, with a short-circuit current density of 5.519 mA/cm² and a fill factor of 61% .
Analytical Chemistry
The unique optical properties of this compound make it suitable for various analytical applications, including as a colorimetric sensor for metal ions and pH indicators.
Applications:
- Metal Ion Detection : This compound has been utilized to develop sensitive probes for detecting divalent metal ions such as copper(II) and hydrogen sulfide in environmental samples and biological fluids. The detection limits achieved are remarkably low, demonstrating its potential in environmental monitoring .
- pH Indicators : The color change exhibited by flavylium dyes in response to pH variations makes them effective as indicators in food packaging and other applications where pH monitoring is critical .
Food Science
In food science, derivatives of this compound have been explored for their ability to act as natural colorants and additives.
Applications:
- Natural Colorants : These compounds can be used to impart vibrant colors to food products, taking advantage of their strong absorption properties in the visible spectrum. They are particularly valued for their stability and non-toxic nature compared to synthetic dyes .
- Bio-Based Films : Research has also focused on incorporating these dyes into bio-based films for food packaging, enhancing the aesthetic appeal while also providing functional benefits like UV protection .
Photodynamic Therapy
The photophysical properties of this compound also lend themselves to applications in photodynamic therapy (PDT), a treatment modality that uses light-sensitive compounds to produce reactive oxygen species that can destroy cancer cells.
Advantages:
- Targeted Therapy : The ability to tune the absorption spectrum allows for targeted therapy using specific wavelengths of light, minimizing damage to surrounding healthy tissues while maximizing therapeutic effects .
- Fluorescent Probes : Additionally, derivatives have been developed as fluorescent probes for imaging applications in biological systems .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Dye-Sensitized Solar Cells | Photosensitizers for TiO2 layers | High efficiency and electron injection |
| Analytical Chemistry | Metal ion detection and pH indicators | High sensitivity and specificity |
| Food Science | Natural colorants and bio-based films | Non-toxic and stable colorants |
| Photodynamic Therapy | Light-sensitive agents for cancer treatment | Targeted therapy with minimal side effects |
化学反应分析
pH-Dependent Equilibria and Kinetics
The flavylium cation (AH⁺) undergoes structural transformations in aqueous solutions, forming four primary species through proton transfer, hydration, and tautomerization reactions :
Reaction Network
-
Deprotonation :
AH+⇌A+H+ -
Hydration :
AH++H2O⇌BH+ -
Ring Opening :
BH+⇌Cc (cis-chalcone) -
Isomerization :
Cc⇌Ct (trans-chalcone)
Key Thermodynamic Data
| Parameter | Value | Conditions |
|---|---|---|
| pKa+ | 2.9 ± 0.1 | 25°C, aqueous solution |
| Kh | 1.2×10−3 | pH 1–3 |
| kt (hydration) | 5.6×10−4s−1 | pH 6.5 |
Photochemical Reactions
This compound displays photochromism under UV/visible light due to trans-cis isomerization of its chalcone forms :
-
Irradiation of Ct : Generates cis-chalcone (Cc) via singlet-state excitation (Φiso=0.12) .
-
Triplet-State Pathways : Transient absorption studies reveal two triplets (τ1=12μs,τ2=150μs) attributed to chalcone and tautomer intermediates .
Comparative Photoreactivity
| Property | 2-Phenyl Derivative | 2-Styryl Analog |
|---|---|---|
| λmax (AH⁺) | 480 nm | 570 nm (redshifted) |
| Quantum Yield (Φiso) | 0.32 | 0.12 |
| Stability in CTAB Micelles | Moderate | High (intense color) |
Thermal Degradation Pathways
Under thermal stress, flavylium chloride decomposes via chalcone intermediates :
-
Chalcone Formation : Ct converts to 2,4,6-trihydroxybenzaldehyde and 3,4-dihydroxybenzoic acid at 100°C.
-
Oxidation : Benzaldehyde derivatives oxidize to carboxylic acids (t1/2=120min) .
Degradation Products
-
Primary: 2,4,6-Trihydroxybenzaldehyde (60%)
-
Secondary: 3,4-Dihydroxybenzoic acid (30%)
Stability Considerations
-
pH Sensitivity : Solutions destabilize above pH 4 due to irreversible hydration .
-
Light Exposure : Prolonged UV irradiation causes photodegradation (t1/2=45min) .
This comprehensive analysis underscores the versatility of this compound in pH- and light-responsive systems, with potential advancements in photomedicine and renewable energy technologies.
属性
CAS 编号 |
13329-14-1 |
|---|---|
分子式 |
C15H11ClO |
分子量 |
242.7 g/mol |
IUPAC 名称 |
2-phenylchromenylium;chloride |
InChI |
InChI=1S/C15H11O.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-11H;1H/q+1;/p-1 |
InChI 键 |
GSGBDETVUFKCRJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
规范 SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
Key on ui other cas no. |
13329-14-1 |
同义词 |
2-phenyl-1-benzopyrylium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















